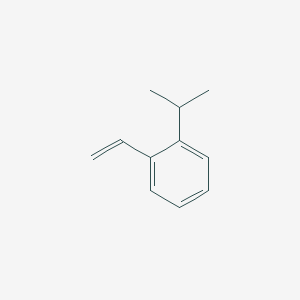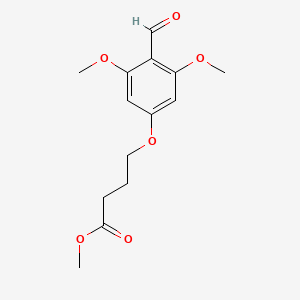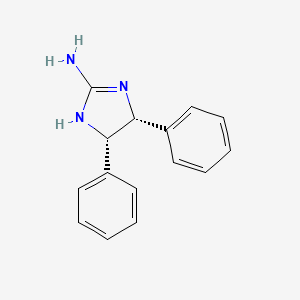
SBF-2Sn
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SBF-2Sn is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a type of titanium alloy that includes elements such as niobium, zirconium, tin, and molybdenum. This compound is particularly noted for its excellent biocompatibility, corrosion resistance, and mechanical properties, making it a valuable material in various fields, especially in biomedical applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of SBF-2Sn typically involves the induction nitriding method. This process includes the following steps:
Alloying: The base metals (titanium, niobium, zirconium, tin, and molybdenum) are melted together in a vacuum arc remelting furnace to form the alloy.
Nitriding: The alloy is then subjected to induction nitriding, where nitrogen is introduced to the surface of the alloy at high temperatures.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale melting and casting processes. The alloy is melted in a vacuum induction furnace and cast into ingots. These ingots are then processed through various mechanical treatments such as forging, rolling, and heat treatment to achieve the desired mechanical properties and microstructure .
化学反应分析
Types of Reactions: SBF-2Sn undergoes several types of chemical reactions, including:
Oxidation: The alloy forms a protective oxide layer on its surface when exposed to oxygen, which enhances its corrosion resistance.
Reduction: In certain conditions, the alloy can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The alloy can participate in substitution reactions where one element in the alloy is replaced by another.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Can occur in the presence of hydrogen or other reducing gases.
Substitution: Often facilitated by the presence of other metals or metal salts in a molten state.
Major Products:
Oxidation: Formation of titanium dioxide (TiO2) and other metal oxides.
Reduction: Formation of pure metals or lower oxidation state compounds.
Substitution: Formation of new alloys with different elemental compositions
科学研究应用
SBF-2Sn has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Employed in the development of biocompatible implants and prosthetics.
Medicine: Utilized in orthopedic implants and dental devices due to its excellent biocompatibility and mechanical properties.
Industry: Applied in the aerospace and automotive industries for components that require high strength and corrosion resistance .
作用机制
The mechanism by which SBF-2Sn exerts its effects is primarily through its surface properties and interactions with biological tissues. The alloy forms a stable oxide layer on its surface, which enhances its biocompatibility and corrosion resistance. This oxide layer interacts with biological molecules, promoting cell adhesion and proliferation. Additionally, the mechanical properties of the alloy, such as its low elastic modulus, make it suitable for load-bearing applications in the human body .
相似化合物的比较
Ti-6Al-4V: A widely used titanium alloy in biomedical applications, known for its high strength and biocompatibility.
Ti-13Nb-13Zr: Another titanium alloy with excellent corrosion resistance and biocompatibility.
CoCrMo: A cobalt-chromium-molybdenum alloy used in orthopedic implants.
Comparison:
属性
分子式 |
C27H30S2Sn2 |
|---|---|
分子量 |
656.1 g/mol |
IUPAC 名称 |
(7,7-diphenyl-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane |
InChI |
InChI=1S/C21H12S2.6CH3.2Sn/c1-3-7-15(8-4-1)21(16-9-5-2-6-10-16)17-11-13-22-19(17)20-18(21)12-14-23-20;;;;;;;;/h1-12H;6*1H3;; |
InChI 键 |
SPFIFUTXANXKIW-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C2(C4=CC=CC=C4)C5=CC=CC=C5)C=C(S3)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)

![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)


![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B12950621.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12950623.png)
![2-(Cyclohexylmethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12950629.png)




